molecular formula C10H6BrN3S B13875982 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole CAS No. 911305-82-3

2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole

Cat. No.: B13875982
CAS No.: 911305-82-3
M. Wt: 280.15 g/mol
InChI Key: AKJLRFWGROKVKP-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole is an organic compound that features both an indazole and a thiazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole and thiazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole is unique due to the presence of both indazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

911305-82-3

Molecular Formula

C10H6BrN3S

Molecular Weight

280.15 g/mol

IUPAC Name

2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole

InChI

InChI=1S/C10H6BrN3S/c11-6-1-2-8-7(5-6)9(14-13-8)10-12-3-4-15-10/h1-5H,(H,13,14)

InChI Key

AKJLRFWGROKVKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CS3

Origin of Product

United States

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